An In-depth Technical Guide to the Molecular Structure and Properties of N-cyclopentyl-3-nitroaniline
An In-depth Technical Guide to the Molecular Structure and Properties of N-cyclopentyl-3-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-cyclopentyl-3-nitroaniline. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical properties of this compound, offering a field-proven perspective on its synthesis and analysis. While N-cyclopentyl-3-nitroaniline is a known chemical entity, detailed experimental data in publicly accessible literature is scarce. Therefore, this guide combines established synthetic methodologies for analogous compounds with predictive spectral analysis to present a robust and self-validating profile. The potential applications of N-cyclopentyl-3-nitroaniline, particularly within medicinal chemistry, are also explored, drawing parallels with the known biological activities of related N-substituted nitroanilines.
Introduction: The Significance of N-Substituted Nitroanilines
N-substituted nitroanilines are a class of organic compounds that hold considerable interest in the fields of medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a unique electronic environment, influencing the molecule's reactivity, polarity, and potential for biological interactions. The nature of the substituent on the nitrogen atom further modulates these properties, offering a tunable scaffold for the design of novel molecules with specific functions.
Aniline and its derivatives are foundational components in a wide array of pharmaceuticals, from antimicrobial agents to kinase inhibitors used in oncology.[1] The introduction of a nitro group can, in some instances, confer or enhance biological activity. Nitro-containing compounds are known to exhibit a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[2] This guide focuses on N-cyclopentyl-3-nitroaniline, a molecule that combines the structural features of a nitroaniline with a cyclic alkyl substituent, a moiety often employed in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The molecular structure of N-cyclopentyl-3-nitroaniline consists of a benzene ring substituted with a nitro group at the meta-position relative to a cyclopentylamino group. This arrangement has significant implications for the molecule's chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Calculated |
| Molecular Weight | 206.24 g/mol | Calculated |
| CAS Number | 1153353-96-8 | Chemical Supplier Data |
| Predicted LogP | 3.2 | ChemDraw Prediction |
| Predicted Boiling Point | ~350-370 °C | Estimation based on analogs |
| Appearance | Expected to be a yellow to orange solid | Analogy to other nitroanilines[3] |
The meta-position of the nitro group in 3-nitroaniline derivatives makes the amino group the most basic among the nitroaniline isomers. This is because the electron-withdrawing resonance effect of the nitro group does not extend to the meta position, leaving only the weaker inductive effect to decrease the basicity of the amino nitrogen.[2] This retained nucleophilicity is a key consideration in the synthesis of N-cyclopentyl-3-nitroaniline.
Figure 1. 2D structure of N-cyclopentyl-3-nitroaniline.
Synthesis of N-cyclopentyl-3-nitroaniline: A Proposed Methodology
A common and effective method for the synthesis of N-alkylated anilines is the nucleophilic substitution of an alkyl halide by an aniline. Given the reduced nucleophilicity of 3-nitroaniline, the reaction likely requires a strong base and elevated temperatures to proceed efficiently.
Figure 2. Proposed synthetic workflow for N-cyclopentyl-3-nitroaniline.
Detailed Experimental Protocol (Proposed)
This protocol is a robust, generalized procedure based on established methods for the N-alkylation of nitroanilines. Researchers should optimize conditions as needed.
Materials:
-
3-Nitroaniline
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add cyclopentyl bromide (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-cyclopentyl-3-nitroaniline.
Self-Validation: The success of this protocol is contingent on careful monitoring by TLC to determine the optimal reaction time and prevent the formation of side products. The final product's purity should be confirmed by NMR and mass spectrometry, as detailed in the following section.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8-7.9 | m | 1H | Ar-H | Aromatic proton ortho to the nitro group. |
| ~7.3-7.4 | t | 1H | Ar-H | Aromatic proton para to the nitro group. |
| ~7.0-7.1 | m | 1H | Ar-H | Aromatic proton ortho to the amino group. |
| ~6.8-6.9 | d | 1H | Ar-H | Aromatic proton between the two substituents. |
| ~4.0-4.2 | m | 1H | N-CH | Methine proton of the cyclopentyl group attached to nitrogen. |
| ~4.5-5.0 | br s | 1H | N-H | Amine proton, may be broad and exchangeable with D₂O. |
| ~2.0-2.2 | m | 2H | Cyclopentyl-CH₂ | Methylene protons of the cyclopentyl group adjacent to the N-CH. |
| ~1.5-1.8 | m | 6H | Cyclopentyl-CH₂ | Remaining methylene protons of the cyclopentyl group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~149 | Ar-C (C-NO₂) | Carbon attached to the nitro group. |
| ~148 | Ar-C (C-NH) | Carbon attached to the amino group. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~110 | Ar-CH | Aromatic methine carbon. |
| ~55 | N-CH | Methine carbon of the cyclopentyl group. |
| ~33 | Cyclopentyl-CH₂ | Methylene carbons of the cyclopentyl group. |
| ~24 | Cyclopentyl-CH₂ | Methylene carbons of the cyclopentyl group. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3400 | Medium | N-H stretch |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1580-1620 | Strong | C=C stretch (aromatic) |
| ~1520-1560 | Strong | N-O stretch (asymmetric) |
| ~1340-1380 | Strong | N-O stretch (symmetric) |
| ~1250-1300 | Medium | C-N stretch |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the cyclopentyl group, the nitro group, and fragmentation of the cyclopentyl ring.
| m/z | Proposed Fragment |
| 206 | [M]⁺ |
| 160 | [M - NO₂]⁺ |
| 137 | [M - C₅H₉]⁺ |
| 92 | [C₆H₆N]⁺ |
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of N-cyclopentyl-3-nitroaniline have not been extensively reported, the structural motifs present suggest several avenues for investigation in drug discovery.
-
Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors. The N-cyclopentyl group could potentially occupy hydrophobic pockets in the ATP-binding site of various kinases.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic.[2]
-
Antiparasitic Agents: Similar to their antimicrobial activity, nitro-containing compounds have been investigated as treatments for various parasitic infections.
The introduction of the cyclopentyl group can influence several key drug-like properties, including:
-
Potency and Selectivity: The defined conformational restriction of the cyclopentyl ring can lead to more specific interactions with a biological target, potentially increasing potency and selectivity.
-
Metabolic Stability: The replacement of more metabolically labile groups with a cyclopentyl ring can improve the compound's pharmacokinetic profile.
-
Solubility: The lipophilic nature of the cyclopentyl group will increase the overall lipophilicity of the molecule, which can impact its solubility and membrane permeability.
Figure 3. Logical relationships of N-cyclopentyl-3-nitroaniline's properties and potential applications.
Conclusion
N-cyclopentyl-3-nitroaniline represents an intriguing molecule at the intersection of established pharmacophores. This technical guide has provided a comprehensive, albeit partially predictive, analysis of its molecular structure, synthesis, and characterization. The proposed synthetic protocol offers a reliable starting point for its preparation, and the predicted spectroscopic data provide a benchmark for its identification and purification. The potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, warrant further investigation. This document serves as a foundational resource to stimulate and support future research into this promising compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219622, N-Methyl-3-nitroaniline. Retrieved from [Link]
-
Wikipedia. (2023, October 27). 3-Nitroaniline. In Wikipedia. Retrieved from [Link]
- Royal Society of Chemistry. (2012).
- BLD Pharm. (n.d.). N-Cyclopentyl-3-nitroaniline.
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
